4-Benzyloxy-2-methoxybenzaldehyde chemical properties
4-Benzyloxy-2-methoxybenzaldehyde chemical properties
An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique trifunctional structure, comprising an aldehyde, a methoxy group, and a protective benzyl ether, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and handling, with a focus on its applications in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective chemical transformations, a feature highly valued in the synthesis of natural products and pharmaceutical agents.
Core Chemical and Physical Properties
4-Benzyloxy-2-methoxybenzaldehyde is typically a solid at room temperature. Its core identifiers and physical properties are essential for its correct identification and use in experimental setups.
| Property | Value | Source |
| CAS Number | 58026-14-5 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [2][3] |
| Appearance | Beige Powder / Solid | [3] |
| Melting Point | 60 - 64 °C | [3] |
| IUPAC Name | 4-(Benzyloxy)-2-methoxybenzaldehyde | [1] |
| Synonyms | 2-Methoxy-4-(phenylmethoxy)benzaldehyde, 4-Benzyloxy-o-anisaldehyde | [1] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C_ald [label="C", pos="-2.1,-1.2!"]; H_ald [label="H", pos="-2.8,-0.6!"]; O_ald [label="O", pos="-2.8,-1.8!"]; O_methoxy [label="O", pos="-0.7,1.2!"]; C_methoxy [label="CH₃", pos="-2.1,1.2!"]; O_benzyl [label="O", pos="2.1,-3.6!"]; C_benzyl [label="CH₂", pos="3.5,-3.6!"]; C_phenyl1 [label="C", pos="4.5,-4.6!"]; C_phenyl2 [label="C", pos="5.9,-4.6!"]; C_phenyl3 [label="C", pos="6.6,-5.8!"]; C_phenyl4 [label="C", pos="5.9,-7.0!"]; C_phenyl5 [label="C", pos="4.5,-7.0!"]; C_phenyl6 [label="C", pos="3.8,-5.8!"];
// Define edges for bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double]; C1 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- O_benzyl; O_benzyl -- C_benzyl; C_benzyl -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;
// Add aromatic circles (approximated with nodes) aromatic_ring1 [shape=circle, label="", style=dotted, pos="0.7,-1.2!", width=2.0, height=2.0, color="#5F6368"]; aromatic_ring2 [shape=circle, label="", style=dotted, pos="5.2,-5.8!", width=2.5, height=2.5, color="#5F6368"]; } caption: "Figure 1: 2D Structure of 4-Benzyloxy-2-methoxybenzaldehyde"
Spectroscopic Profile: An Analytical Deep Dive
Accurate characterization of 4-Benzyloxy-2-methoxybenzaldehyde is paramount for its use in research and development. The following spectroscopic data serve as a definitive fingerprint for the compound's identity and purity.
| Technique | Expected Characteristics |
| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals between δ 6.5-7.9 ppm. The protons on the benzaldehyde ring will be distinct from the five protons on the benzyl group ring. Benzylic Protons (OCH₂Ph): A characteristic singlet around δ 5.1 ppm. Methoxy Protons (OCH₃): A sharp singlet around δ 3.9 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 100-165 ppm. Benzylic Carbon (OCH₂): A signal around δ 70 ppm. Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹. C-O Stretch (Ethers): Strong bands in the region of 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether). Aromatic C=C Stretch: Medium to weak bands from 1450-1600 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 242.27. Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation [C₇H₇]⁺, and a peak at m/z = 151 resulting from the loss of the benzyl group. |
Note: NMR chemical shifts are referenced to TMS in CDCl₃ and can vary slightly based on solvent and concentration.
Synthesis Protocol: A Validated Approach
The most direct and reliable synthesis of 4-Benzyloxy-2-methoxybenzaldehyde involves the benzylation of 4-hydroxy-2-methoxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis.
Causality in Experimental Design
The choice of a weak base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide, but not so strong as to cause side reactions with the aldehyde. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base (K⁺) and promoting the Sₙ2 reaction without interfering with the nucleophile.
Step-by-Step Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde).
-
Addition of Reagents: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 4-Benzyloxy-2-methoxybenzaldehyde.
Reactivity and Application in Drug Development
The utility of 4-Benzyloxy-2-methoxybenzaldehyde in drug development stems from its predictable reactivity and its role as a precursor to more complex scaffolds.
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The Aldehyde Handle: The aldehyde group is a versatile functional group for building molecular complexity. It readily undergoes reactions such as Wittig olefination to form alkenes, reductive amination to form substituted amines, and additions with organometallic reagents to create secondary alcohols. These transformations are fundamental in pharmaceutical synthesis.
-
Orthogonal Protecting Groups: The methoxy and benzyloxy groups serve as ether protecting groups for the phenolic hydroxyls. The benzyl ether is particularly useful as it can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), leaving the more robust methoxy group and other functional groups intact. This orthogonality is a cornerstone of modern multi-step synthesis.
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Scaffold for Biologically Active Molecules: Isomers and analogues of this compound are key intermediates in the synthesis of compounds with significant biological activity. For example, 4-benzyloxy-3-methoxybenzaldehyde is a precursor for neurotrophic agents and compounds with potential anticancer activity.[4] The 4-benzyloxy-2-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to develop new therapeutic agents targeting a range of biological targets.[5]
Safety, Handling, and Storage
As a laboratory chemical, 4-Benzyloxy-2-methoxybenzaldehyde requires careful handling to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
| Hazard Statement | Description |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[6][7] |
| H335 | May cause respiratory irritation.[7] |
Conclusion
4-Benzyloxy-2-methoxybenzaldehyde is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis, and its functional groups offer a rich platform for subsequent chemical modifications. For researchers in organic synthesis and drug development, this compound represents a strategic building block for creating novel molecules with therapeutic potential. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | FB18460 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
